2-(4-(Difluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethyl)phenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a difluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethyl)phenyl)pyrrolidine typically involves the reaction of 4-(difluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Difluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylphenylpyrrolidine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(4-(Difluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Difluoromethylphenyl derivatives: Compounds with similar structural features but different substituents on the phenyl ring.
Uniqueness: 2-(4-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the difluoromethyl group, which confer distinct physicochemical properties and biological activities. This combination of structural features makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13F2N |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2 |
InChI Key |
SJINQHYPUMFBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.